molecular formula C19H11Cl2N3O3 B4102456 2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B4102456
M. Wt: 400.2 g/mol
InChI Key: BXFOIOYGHGLMFT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the furan ring: The oxadiazole intermediate is then coupled with a furan derivative using a suitable coupling reagent.

    Introduction of the dichlorobenzene moiety: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The dichlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted benzamides and related compounds.

Scientific Research Applications

2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(2-propynyl)benzamide: Shares the dichlorobenzene moiety but differs in the substituent groups.

    N-{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide: Contains similar structural elements but with additional functional groups.

Properties

IUPAC Name

2,4-dichloro-N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O3/c20-12-6-7-14(15(21)10-12)17(25)22-13-4-1-3-11(9-13)18-23-24-19(27-18)16-5-2-8-26-16/h1-10H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFOIOYGHGLMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
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2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
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Reactant of Route 6
2,4-dichloro-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

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